Product packaging for N-(Diphenylmethylidene)glycine(Cat. No.:CAS No. 136059-92-2)

N-(Diphenylmethylidene)glycine

Cat. No.: B172822
CAS No.: 136059-92-2
M. Wt: 239.27 g/mol
InChI Key: BLOBPFFXHQZDGL-UHFFFAOYSA-N
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Description

Historical Context and Evolution as a Glycine (B1666218) Equivalent and Schiff Base Reagent

The journey of N-(diphenylmethylidene)glycine as a key reagent in organic synthesis began to gain substantial traction in the late 1970s. Early research highlighted its utility in the alkylation of a stable Schiff base derived from glycine ethyl ester and benzophenone (B1666685), offering a novel route to protected amino acids. organic-chemistry.org These initial methods involved either anhydrous alkylation at low temperatures or the use of phase-transfer catalysis, the latter of which proved to be a simpler and more efficient approach. organic-chemistry.org

The development of the O'Donnell Amino Acid Synthesis marked a significant milestone, utilizing benzophenone imines of glycine alkyl esters for the construction of both natural and unnatural α-amino acids. organic-chemistry.org A key advantage of using these stable imines is the ability to achieve selective monoalkylation, as the resulting product is less acidic than the starting material, thereby preventing further reaction. organic-chemistry.org

Over the decades, the methodology has evolved, with researchers exploring various esters, such as methyl and tert-butyl esters, to optimize reaction outcomes. chemimpex.com The tert-butyl ester, for instance, is often favored to prevent saponification during the reaction. organic-chemistry.org The use of N-(diphenylmethylene)glycine and its derivatives has expanded beyond simple alkylation to include a variety of other important transformations. These include Mannich-type reactions, aldol (B89426) reactions, and Michael additions, demonstrating its broad applicability as a nucleophilic glycine equivalent. doi.orgacs.orgbeilstein-journals.orgd-nb.infougent.be The continuous refinement of reaction conditions, including the use of microwave irradiation to promote solvent-free synthesis, underscores the ongoing efforts to develop more efficient and environmentally friendly methods. doi.org

Significance in the Asymmetric Synthesis of Chiral α-Amino Acids

The synthesis of enantiomerically pure α-amino acids is of paramount importance in medicinal chemistry and drug development. chemimpex.commdpi.com this compound and its esters have become indispensable tools in this endeavor, primarily through asymmetric alkylation reactions. nih.gov The seminal work in this area involved the use of chiral phase-transfer catalysts (PTCs), particularly those derived from Cinchona alkaloids. organic-chemistry.orgrug.nl These catalysts facilitate the enantioselective alkylation of the prochiral glycine imine, leading to the formation of optically active α-amino acid derivatives. acs.orgorganic-chemistry.org

The effectiveness of this asymmetric transformation is highly dependent on the structure of the chiral catalyst, the solvent, and the reaction temperature. organic-chemistry.org Researchers have designed and synthesized a variety of chiral PTCs, including dimeric and C2-symmetric catalysts, to achieve high yields and enantiomeric excesses (ee), often exceeding 90%. researchgate.netiupac.orgchimia.ch For instance, the use of a cinchonine-derived alkaloid catalyst in the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides has yielded products with ee values between 94% and 99%. organic-chemistry.org

Beyond alkylation, N-(diphenylmethylene)glycine derivatives have been employed in other asymmetric reactions. Catalytic asymmetric aldol reactions have been developed to produce β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, asymmetric Mannich-type reactions with chiral sulfinimines have enabled the synthesis of chiral γ-chloro-α,β-diaminocarboxylamides. beilstein-journals.orgd-nb.infougent.be The palladium-catalyzed α-arylation of N-(diphenylmethylene)glycinate also provides a direct route to α-arylated amino acids. acs.org The versatility of this Schiff base has solidified its position as a critical precursor for the practical and large-scale synthesis of a wide spectrum of natural and unnatural chiral α-amino acids. nih.govorganic-chemistry.org

Table 1: Properties of this compound and its Esters
Compound NameCAS NumberMolecular FormulaMolar MassMelting Point (°C)
N-(Diphenylmethylene)glycine136059-92-2C15H13NO2239.27 g/mol ---
N-(Diphenylmethylene)glycine ethyl ester69555-14-2C17H17NO2267.32 g/mol 51-53
N-(Diphenylmethylene)glycine tert-butyl ester81477-94-3C19H21NO2295.38 g/mol 112-116
N-(Diphenylmethylene)glycine methyl esterNot specifiedC16H15NO2253.30 g/mol ---
Table 2: Selected Asymmetric Reactions using N-(Diphenylmethylene)glycine Derivatives
Reaction TypeSubstrateCatalyst/ReagentProduct TypeEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Asymmetric AlkylationN-(Diphenylmethylene)glycine tert-butyl esterCinchona alkaloid-derived PTCα-Alkyl-α-amino acidsup to 99% ee organic-chemistry.orgresearchgate.net
Asymmetric AlkylationN-(Diphenylmethylene)glycine tert-butyl ester(S)-2 Db (Chiral PTC)α-Alkyl-α-amino acidsHigh (0.01-0.1 mol% catalyst) nih.gov
Asymmetric Aldol ReactionN-(Diphenylmethylene)glycine tert-butyl esterZinc-ProPhenol complexβ-Hydroxy-α-amino estersHigh diastereo- and enantioselectivity researchgate.net
Asymmetric Mannich ReactionN-(Diphenylmethylene)glycinamidesChiral α-chloro-N-p-toluenesulfinylaldiminesγ-Chloro-α,β-diaminocarboxylamidesHigh diastereoselectivity beilstein-journals.orgd-nb.infougent.be
Palladium-Catalyzed α-ArylationN-(Diphenylmethylene)glycinatePd(dba)2 / P(tBu)3α-Arylated amino acidsGood yields acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2 B172822 N-(Diphenylmethylidene)glycine CAS No. 136059-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzhydrylideneamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOBPFFXHQZDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620437
Record name N-(Diphenylmethylidene)glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136059-92-2
Record name N-(Diphenylmethylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies Utilizing N Diphenylmethylidene Glycine

Asymmetric Alkylation Reactions

The asymmetric alkylation of N-(diphenylmethylidene)glycine serves as a cornerstone for the enantioselective synthesis of α-amino acids. This prochiral glycine (B1666218) equivalent, when combined with chiral phase-transfer catalysis, offers a powerful and versatile method for creating stereodefined natural and unnatural amino acid derivatives.

Enantioselective α-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) has proven to be a highly effective and scalable methodology for the asymmetric alkylation of glycine and its derivatives. nih.gov The use of chiral PTC catalysts enables the generation of a chiral ion pair between the catalyst and the enolate of the this compound ester, which then reacts with an electrophile to produce an optically active product. The development of sophisticated chiral catalysts has been pivotal to achieving high enantioselectivity in these transformations.

Cinchona alkaloids are a prominent class of chiral scaffolds used in the design of phase-transfer catalysts for the asymmetric synthesis of α-amino acids. nih.govresearchgate.net Their derivatives, particularly N-arylmethyl substituted ammonium (B1175870) salts, have been extensively employed in the asymmetric alkylation of this compound esters. nih.gov The foundational work in this area demonstrated that catalysts derived from cinchonidine (B190817) and its pseudoenantiomer, cinchonine (B1669041), could induce opposite enantioselectivity. nih.gov

Structural optimization has been a key focus of research to enhance catalyst performance. This has included the development of dimeric, trimeric, and even polymeric versions of Cinchona alkaloid-derived catalysts. nih.govresearchgate.net For instance, a trimeric cinchona alkaloid quaternary ammonium salt has been synthesized and used as an efficient phase-transfer catalyst in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, achieving high yields (up to 97%) and excellent enantioselectivity (up to 98%). researchgate.net Similarly, polymeric catalysts, which can be recovered and reused, have been developed by anchoring cinchonidinium salts to resins like Merrifield resin. nih.gov

A significant breakthrough in catalyst design involved the modification of the C9 hydroxyl group of the Cinchona alkaloid. Transforming this hydroxyl group into a 9-amino functional group led to a notable improvement in both catalytic performance and stereochemical control. rsc.org These 9-amino-(9-deoxy) Cinchona alkaloid-derived catalysts have achieved excellent yields (92–99%) and high enantioselectivities (87–96% ee) in the alkylation of N-(diphenylmethylene)glycine tert-butyl ester. rsc.org The primary amino group at the 9-position plays a crucial role in controlling the stereochemical outcome of the reaction. rsc.org

Mechanistic studies, through computational and spectroscopic methods, have shed light on the factors governing enantioselectivity. The conformation of the Cinchona alkaloid catalyst, which is influenced by the solvent, is critical for chiral induction. researchgate.net The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, and the steric and electronic properties of the catalyst dictate which enantioface of the enolate is shielded, thereby controlling the approach of the electrophile. rsc.org

Table 1: Performance of Cinchona Alkaloid-Derived Catalysts in the Asymmetric Benzylation of this compound tert-butyl ester

To move beyond the structural limitations of natural alkaloids, researchers have developed purely synthetic chiral phase-transfer catalysts. iupac.orgnih.gov A notable class of these are the C2-symmetric chiral quaternary ammonium salts. nih.govjst.go.jp These catalysts are often designed with a spiro structure, which imparts conformational rigidity, a key feature for achieving high enantioselectivity. iupac.org

A successful design involves N-spiro C2-symmetric chiral quaternary ammonium bromides derived from commercially available, optically pure 1,1'-bi-2-naphthol (B31242) (BINOL). nih.gov The reactivity and selectivity of these catalysts have been extensively evaluated in the asymmetric alkylation of the N-(diphenylmethylene)glycine tert-butyl ester under mild liquid-liquid phase-transfer conditions. iupac.orgnih.gov

The optimization of these catalysts has involved modifying the aromatic substituents at the 3,3'-positions of one of the binaphthyl moieties. nih.gov These modifications have a dramatic effect on both the steric and electronic properties of the catalyst, which in turn influences the outcome of the alkylation reaction. nih.gov For example, the benzylation of N-(diphenylmethylene)glycine tert-butyl ester using a symmetric (S,S)-catalyst in a 50% aqueous NaOH-benzene system at room temperature yielded the product with 73% ee. jst.go.jp Further simplification of the N-spiro-type catalysts led to the development of a C2-symmetric chiral quaternary ammonium bromide with a conformationally flexible biphenyl (B1667301) subunit. iupac.org A catalyst with a β-naphthyl group on the 3,3'-position of this flexible biphenyl moiety afforded the benzylation product in 85% yield with 87% ee (R). Switching this substituent to a 3,5-diphenylphenyl group further improved the enantioselectivity to 92% ee. iupac.org

Table 2: Performance of Spiro-Ammonium Salt Catalysts in the Asymmetric Benzylation of this compound tert-butyl ester

A novel class of catalysts based on macrocyclic triazolopeptoids has emerged as promising candidates for enantioselective alkylation. acs.org These peptidomimetic structures offer a unique and tunable chiral environment. A specific macrocyclic triazolopeptoid was found to catalyze the alkylation of N-(diphenylmethylene)glycine cumyl ester, yielding enantioselectivities comparable to those achieved with Cinchona alkaloid-derived ammonium salts (83-96% ee). acs.org A significant advantage of these catalysts is their high efficiency, requiring lower catalyst loading (1-2.5 mol%) for a broad range of benzyl (B1604629), allyl, and alkyl halides. acs.org

Chiral ammonium salt catalysts derived from the readily available TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) scaffold represent another important class of synthetic phase-transfer catalysts. researchgate.netmdpi.com These catalysts have demonstrated considerable potential in the asymmetric α-alkylation of glycine Schiff bases. mdpi.comnih.gov

Initial studies identified a p-biphenyl containing acetonide-based TADDOL-derived catalyst as particularly effective, providing access to a variety of amino acid derivatives in high yields and with good enantioselectivities. mdpi.com However, the effectiveness of these catalysts can be highly dependent on the reaction conditions and the specific substrates involved. For instance, while successful for glycine Schiff base alkylation, they were found to be ineffective for the asymmetric epoxidation of chalcone. mdpi.com

Careful optimization of reaction conditions is crucial when employing TADDOL-derived catalysts. Seemingly minor structural changes in the substrate can necessitate completely different reaction conditions to achieve high selectivity. nih.gov For the reaction of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide, initial tests with a free-OH containing TADDOL-derived ammonium salt under previously optimized conditions resulted in low enantioselectivity (e.r. 72:28) and poor yield (<20%). mdpi.com This highlights the sensitivity of the catalytic system to the catalyst structure and reaction environment.

Table 3: Compound Names

Compound Name
This compound
This compound tert-butyl ester
This compound cumyl ester
Cinchonidine
Cinchonine
1,1'-bi-2-naphthol (BINOL)
TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol)
Benzyl bromide
Merrifield resin
TADDOL-Derived Chiral Ammonium Salt Catalysts

Transition Metal-Catalyzed Asymmetric Alkylation

Palladium-Catalyzed Asymmetric Allylic Alkylation

Asymmetric Aldol (B89426) Reactions

The direct catalytic asymmetric aldol reaction of this compound esters with aldehydes is an elegant method for synthesizing β-hydroxy-α-amino esters, which are valuable chiral building blocks and components of many biologically active molecules. nih.govacs.org

Early attempts using O'Donnell's Cinchona-based phase-transfer catalyst with N-(diphenylmethylene)glycine tert-butyl ester and various aldehydes resulted in low diastereoselectivities and negligible enantiomeric excesses. nih.govacs.org However, significant progress has been made with the development of more advanced catalytic systems. Maruoka and coworkers developed N-spiro, binaphthyl-based chiral quaternary ammonium salts that act as highly efficient phase-transfer catalysts for this transformation, achieving excellent stereocontrol under mild biphasic conditions. acs.org

Another successful approach involves the use of a zinc–ProPhenol complex as the catalyst. This system effectively catalyzes the direct asymmetric aldol reaction between glycine Schiff bases and aldehydes at room temperature, affording syn β-hydroxy-α-amino esters in high yields with good to excellent levels of diastereo- and enantioselectivity. nih.govacs.org For example, the reaction of N-(diphenylmethylene)glycine tert-butyl ester with isobutyraldehyde (B47883) proceeded in 87% yield and 91% ee. nih.govacs.org

Table 4: Zinc-ProPhenol-Catalyzed Asymmetric Aldol Reaction of N-(Diphenylmethylene)glycine Esters. nih.govacs.org
Glycine EsterAldehydeProductYield (%)syn:antiee (%, syn)
tert-ButylIsobutyraldehyde258793:791
tert-ButylBenzyloxacetaldehyde278193:789
tert-Butyl(Boc)aminoacetaldehyde289095:594

Direct Catalytic Asymmetric Aldol Reactions with Aldehydes

The direct catalytic asymmetric aldol reaction using glycinate (B8599266) Schiff bases like this compound is a highly effective method for creating β-hydroxy-α-amino esters. nih.govacs.org This process assembles the 1,2-amino alcohol functionality and a new carbon-carbon bond in a single, atom-economical step. nih.govacs.org

Dinuclear Zinc-ProPhenol Catalysis for β-Hydroxy-α-amino Ester Synthesis

A significant advancement in this area is the use of dinuclear zinc-ProPhenol catalysts. nih.govacs.org Research has demonstrated that a zinc-ProPhenol-catalyzed direct asymmetric aldol reaction between glycine Schiff bases and aldehydes is highly effective. nih.govacs.org The development of new ProPhenol ligands, particularly those with 2,5-trans-disubstituted pyrrolidines, was crucial for the success of this methodology. nih.govacs.org These catalytic systems operate efficiently at room temperature, providing a practical route to valuable β-hydroxy-α-amino acid derivatives, which are core components of many biologically active molecules like the vancomycin (B549263) and teicoplanin antibiotics. nih.govacs.org The catalyst works by creating a more sterically constrained pocket that enhances stereoselectivity. nih.gov

Diastereo- and Enantioselective Control in β-Hydroxy-α-amino Ester Formation

The zinc-ProPhenol catalytic system exhibits excellent control over both diastereo- and enantioselectivity, affording primarily syn β-hydroxy-α-amino esters. nih.govacs.org This high level of stereocontrol allows for the isolation of the desired adducts in high yields as pure diastereomers. nih.govacs.org The reaction model suggests that the (Z)-enolate of the glycine Schiff base acts as a bidentate ligand for the dinuclear zinc complex. nih.govacs.org The aldehyde coordinates to the more Lewis acidic zinc atom, directing its approach so that the enolate attacks the Si face, leading to the formation of the (2S,3R)-β-hydroxy-α-amino ester as the major product. nih.govacs.org This method has proven effective for a range of aldehydes, including sterically hindered ones like pivaldehyde and those with coordinating groups. acs.org

Evaluation of Stereocontrol based on Glycine Ester Derivatives

To assess the robustness of the catalyst's control over stereochemistry, different ester derivatives of this compound were evaluated. Specifically, the catalytic system was tested with both N-(diphenylmethylene)glycine methyl ester and N-(diphenylmethylene)glycine tert-butyl ester. nih.govacs.org

When the tert-butyl ester was reacted with isobutyraldehyde, the corresponding aldol product was obtained in 87% yield with a high enantiomeric excess (ee) of 91%. nih.govacs.org Notably, the level of stereocontrol was found to be virtually identical for both the methyl and tert-butyl esters. nih.govacs.org This finding underscores the high degree of catalyst control in the reaction, where the steric and electronic properties of the catalyst, rather than the substrate's ester group, are the primary determinants of the stereochemical outcome. nih.govacs.org

Table 1: Enantioselective Zinc–ProPhenol-Catalyzed Aldol Reaction of Glycine Schiff Bases nih.govacs.org

EntryGlycine EsterAldehydeYield (%)dr (syn:anti)ee (%)
1Methyl EsterIsobutyraldehyde91>10:192
2Methyl EsterCyclohexanecarboxaldehyde94>10:187
3Methyl EsterPivaldehyde76>10:183
4tert-Butyl EsterIsobutyraldehyde87>10:191
5Methyl EsterBenzaldehyde603.6:171
6Methyl EsterHydrocinnamaldehyde654.8:173

Reactions were performed at room temperature for 24 hours in toluene. Yields are of the isolated pure syn diastereomer. Diastereomeric ratio (dr) and enantiomeric excess (ee) were determined by NMR and HPLC analysis, respectively.

Investigation of Retro-Aldol Processes in Catalyst Design

In the development of catalytic systems for aldol reactions, particularly those involving phase-transfer catalysts, the potential for a retro-aldol reaction presents a significant challenge. jst.go.jpacs.org Mechanistic studies have revealed the intervention of an "unfavorable yet inevitable retro-aldol process" that can compromise the stereochemical integrity of the product. jst.go.jpacs.orgiupac.org This reverse reaction can erode the diastereoselectivity and enantioselectivity achieved in the initial carbon-carbon bond formation. jst.go.jpacs.org

The retro-aldol reaction involves the cleavage of the newly formed carbon-carbon bond, reverting the β-hydroxy-α-amino ester back to the starting aldehyde and glycine enolate. khanacademy.orglibretexts.org Recognizing this issue was crucial for designing more reliable and robust catalytic procedures. To counter the detrimental effects of the retro-aldol process, a refined protocol was established. This procedure utilizes only a catalytic amount of base (e.g., 1% NaOH) along with an additive like ammonium chloride. jst.go.jpacs.orgiupac.org This adjustment successfully suppresses the retro-aldol pathway, allowing for the synthesis of anti-β-hydroxy-α-amino esters with high purity and stereoselectivity across a broader range of aldehyde substrates. jst.go.jpacs.org

Asymmetric Mannich-Type Reactions

Catalytic Asymmetric Mannich Reactions of Glycine Derivatives with Imines

The catalytic asymmetric Mannich reaction of this compound esters with imines provides a powerful and direct route to optically active α,β-diamino acid derivatives. nih.govacs.org These products are valuable chiral building blocks in organic synthesis. The reaction involves the addition of the glycine derivative, acting as a nucleophile, to an imine electrophile. nih.govacs.org

Research has shown that chiral copper(I) complexes are particularly effective catalysts for this transformation. nih.govacs.org Among the various ligands screened, phosphino-oxazoline (P,N)-ligands have demonstrated superior performance. nih.govacs.org The benzophenone (B1666685) imine of glycine esters reacts with N-protected imines in a highly diastereo- and enantioselective manner, yielding functionalized α,β-diamino acid esters with excellent optical purity. nih.govacs.org The reaction accommodates a variety of N-protected imines, including those derived from both C-aryl and C-alkyl aldehydes. nih.govacs.org

Further studies have expanded the scope to include N-tosylimines, using a Cu(I)/TF-BiphamPhos complex as the catalyst, which furnishes anti-adducts in good yields with high diastereoselectivity (up to 94:6) and enantioselectivity (up to 97% ee). wiley.com Another approach utilizes α-amido sulfones as precursors to generate aliphatic imines in situ, which then react with glycine Schiff bases in a Cu(I)-Fesulphos-catalyzed Mannich reaction to produce syn-configured diamino acid derivatives with high diastereo- and enantioselectivity. rsc.org

Table 2: Catalytic Asymmetric Mannich Reaction of this compound Esters with Imines nih.govacs.orgwiley.com

EntryGlycine EsterImineCatalyst SystemProduct ConfigurationYield (%)dree (%)
1Methyl EsterN-PMP-benzaldimineCu(I)-Phosphino-oxazolineanti9291:996
2Ethyl EsterN-PMP-benzaldimineCu(I)-Phosphino-oxazolineanti9592:896
3tert-Butyl EsterN-PMP-benzaldimineCu(I)-Phosphino-oxazolineanti9491:997
4Methyl EsterN-Tos-benzaldimineCu(I)/TF-BiphamPhosanti9494:697
5Methyl EsterN-Tos-(2-naphthyl)methanimineCu(I)/TF-BiphamPhosanti9292:896

PMP = p-methoxyphenyl; Tos = Tosyl. Diastereomeric ratio (dr) and enantiomeric excess (ee) were determined by analytical methods.

Diastereoselective Mannich-Type Additions Across Chiral N-Sulfinyl Imines

The Mannich-type reaction, a cornerstone of carbon-carbon bond formation, has been significantly advanced through the use of chiral auxiliaries. The diastereoselective addition of the enolate of this compound derivatives to chiral N-sulfinyl imines represents a powerful strategy for the synthesis of vicinal diamines, which are key structural motifs in numerous natural products and pharmaceuticals.

Synthesis of Chiral α,β-Diamino Acid Derivatives

The asymmetric synthesis of chiral α,β-diaminocarboxylic acid derivatives is effectively achieved through the highly diastereoselective Mannich-type reactions of N-(diphenylmethylidene)glycinamides with chiral α-chloro-N-p-toluenesulfinylaldimines. beilstein-journals.orgnih.govd-nb.info This methodology allows for the construction of complex molecules with precise control over the stereochemistry at the α and β positions.

A notable aspect of this transformation is the influence of the base used for the deprotonation of the glycine derivative on the diastereoselectivity of the addition. researchgate.net For instance, the choice between lithium hexamethyldisilazide (LiHMDS) and lithium diisopropylamide (LDA) can significantly impact the syn/anti ratio of the resulting diamino acid derivative. researchgate.net In one study, the Mannich-type addition of N-(diphenylmethylidene)glycinamides to chiral α-chloro-N-p-toluenesulfinylaldimines using LiHMDS consistently produced the syn-γ-chloro-α,β-diaminocarboxylamides with excellent stereoselectivity (dr > 99:1). beilstein-journals.orgd-nb.info This high level of diastereocontrol is attributed to a proposed transition-state model where the Z-enolate of the glycinamide (B1583983) reacts with the chiral N-sulfinyl imine. researchgate.net

Interestingly, the stereochemical outcome of the reaction can be inverted by using this compound esters instead of amides. The addition of the ester enolates to the same chiral α-chloro-N-p-toluenesulfinylaldimine leads to the formation of the corresponding (SS,2R,3R)-γ-chloro-α,β-diaminocarboxyl esters, demonstrating opposite enantiotopic face selectivity compared to the reaction with glycinamides which yield (SS,2S,3S)-γ-chloro-α,β-diaminocarboxylamides. beilstein-journals.orgnih.govd-nb.info This highlights the tunability of the stereochemical output based on the nature of the glycine derivative.

The synthetic utility of the resulting γ-chloro-α,β-diamino acid derivatives is further demonstrated by their selective deprotection and subsequent transformations into other valuable chiral building blocks, such as β,γ-aziridino-α-amino esters and trans-3-aminoazetidine-2-carboxylic acid derivatives. researchgate.net

Reactants Base Product Diastereomeric Ratio (dr) Reference
N-(diphenylmethylene)glycinamide & chiral α-chloro-N-p-toluenesulfinylisobutyraldimine LDA syn-γ-chloro-α,β-diaminocarboxylamide >99:1 beilstein-journals.orgd-nb.info
N-(diphenylmethylene)glycinamide & chiral α-chloro-N-p-toluenesulfinylaldimines LiHMDS syn-γ-chloro-α,β-diaminocarboxylamides >99:1 beilstein-journals.orgd-nb.info
N-(diphenylmethylene)glycine ester & chiral α-chloro-N-p-toluenesulfinylaldimine Not Specified (SS,2R,3R)-γ-chloro-α,β-diaminocarboxyl ester Not Specified beilstein-journals.orgnih.gov
N-(diphenylmethylene)glycinamide & chiral α-chloro-N-p-toluenesulfinylaldimine Not Specified (SS,2S,3S)-γ-chloro-α,β-diaminocarboxylamide Not Specified beilstein-journals.orgnih.gov

Asymmetric Conjugate (Michael) Additions

Asymmetric conjugate addition, or the Michael reaction, is a fundamental method for the formation of carbon-carbon bonds in an enantioselective manner. This compound esters are excellent nucleophiles in these reactions, enabling the synthesis of a wide array of chiral amino acid derivatives.

Catalytic Asymmetric Conjugate Addition to α,β-Unsaturated Carbonyl Compounds

The catalytic asymmetric conjugate addition of this compound esters to α,β-unsaturated carbonyl compounds provides a direct route to optically active glutamic acid derivatives and other functionalized α-amino acids. lookchem.com This transformation can be effectively catalyzed by various chiral catalysts, including phase-transfer catalysts and organocatalysts.

Chiral Phase-Transfer Catalyzed Conjugate Addition to Enones and α,β-Unsaturated Aldehydes

Chiral phase-transfer catalysis (PTC) has proven to be a powerful tool for the enantioselective conjugate addition of this compound tert-butyl ester to α,β-unsaturated ketones (enones) and aldehydes. jst.go.jpresearchgate.net This method typically employs cinchona alkaloid-derived catalysts to control the stereochemical outcome of the reaction. acs.org

For instance, the asymmetric conjugate addition of this compound tert-butyl ester to β-aryl substituted enones can be achieved with high diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 96.5:3.5 er) using a dinuclear N-spiro-ammonium salt as the catalyst. researchgate.net Similarly, the reaction with α,β-enones in the presence of a specifically designed chiral phase-transfer catalyst can furnish the corresponding conjugate adducts in high yield and enantiomeric excess (up to 94% ee). jst.go.jp The addition of cesium chloride as an additive has been shown to improve the enantioselectivity in some cases. jst.go.jp

The application of this methodology extends to α,β-unsaturated aldehydes, although these substrates are generally more reactive and can present challenges in controlling the addition. acs.org Nevertheless, successful examples have been reported, demonstrating the versatility of chiral PTC in synthesizing a broad range of chiral amino acid derivatives.

Michael Acceptor Catalyst Additive Yield (%) Enantiomeric Excess (ee %) Reference
Ethyl vinyl ketone (S)-26b CsCl 84 94 jst.go.jp
α,β-enone 33 (S)-26b CsCl 86 93 jst.go.jpjst.go.jp
β-aryl substituted enones Dinuclear N-spiro-ammonium salt - 57-98 up to 93 researchgate.net
Organocatalytic Approaches to Michael Additions

Organocatalysis offers a metal-free alternative for promoting asymmetric Michael additions of this compound derivatives. While the provided search results focus heavily on phase-transfer catalysis, the principles of organocatalysis, such as the use of chiral amines and thioureas, are broadly applicable to this class of reactions. beilstein-journals.orgmdpi.comresearchgate.netnih.gov These catalysts operate by activating the electrophile, the nucleophile, or both, through various non-covalent interactions like hydrogen bonding.

For example, bifunctional organocatalysts combining a thiourea (B124793) moiety and a tertiary amine have been shown to be effective in promoting Michael additions. beilstein-journals.org While specific examples utilizing this compound with these particular organocatalysts are not detailed in the provided search results, the general success of these catalysts in related transformations suggests their potential applicability. The development of organocatalytic systems for the conjugate addition of glycine Schiff bases to α,β-unsaturated aldehydes has led to adducts with high diastereomeric ratios and enantiomeric excesses. rsc.org

Stereoselective Synthesis of Substituted Proline Derivatives

A significant application of the asymmetric conjugate addition of this compound esters is the stereoselective synthesis of substituted proline derivatives. researchgate.net Proline and its derivatives are important structural components of many biologically active molecules.

The catalytic enantio- and diastereoselective synthesis of trans-3-substituted proline derivatives can be accomplished through the chiral phase-transfer-catalyzed asymmetric conjugate addition of this compound ester to α,β-unsaturated aldehydes. researchgate.net This reaction is followed by an in situ cyclization and subsequent reduction to afford the desired proline derivatives with good to high enantioselectivity. researchgate.net This method has been successfully applied to the synthesis of the core structures of biologically important compounds like L-pyrrolysine and telaprevir. researchgate.net

In a similar vein, a flexible approach to 4-substituted prolines involves the Michael addition of a glycine Schiff base to α,β-unsaturated aldehydes under phase-transfer catalysis, followed by cyclization and selective hydrogenation to control the stereochemistry at the 4-position. acs.org The choice of either a cinchonidine or cinchonine-based catalyst allows for access to either enantiomeric series of the proline derivative. acs.org

Reactant Catalyst Type Product Stereoselectivity Reference
N-(diphenylmethylene)glycine tert-Bu ester & cyclopent-1-enecarbaldehyde Chiral PTC Bicyclic proline Single diastereomer researchgate.net
Glycine Schiff base & methacrolein Cinchonidine based PTC (2S,4S)-4-MePro 97% ee, 19:1 dr acs.org

Asymmetric Oxidative Dimerization of Enolates

A notable application of this compound esters is in the synthesis of vicinal diamines, specifically 3-aminoaspartates, through the oxidative dimerization of their corresponding enolates. acs.orgnih.gov This method provides a route to ethylenediamine (B42938) derivatives, which are valuable components in biologically active molecules and ligands for asymmetric catalysis. acs.org

The reaction proceeds via the enolization of the this compound ester using a strong base, followed by oxidative coupling of the resulting enolate with an oxidant like iodine. acs.orgacs.org The stereochemical outcome of the dimerization is kinetically controlled and is highly dependent on the conditions used for enolate generation, such as the choice of base and solvent. nih.gov Research has shown that under optimized conditions, it is possible to achieve high yields and significant diastereoselectivity, particularly favoring the threo diastereomer which possesses C2 symmetry. acs.orgnih.gov

The enolization of N-(diphenylmethylene)glycine tert-butyl ester at -78 °C, followed by the addition of iodine, leads to the formation of the corresponding dimerized product, a protected 3-aminoaspartate. acs.org The choice of the base and solvent system is critical in directing the stereochemistry of the product. For instance, using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) results in a high preference for the threo isomer. acs.orgacs.org

To achieve true asymmetric synthesis, a chiral auxiliary can be incorporated into the glycine ester. The use of an 8-phenylmenthol ester of this compound has been successfully employed in this context. acs.orgnih.gov Enolization of this chiral ester followed by iodine-mediated oxidative dimerization furnished the corresponding (2S, 3S)-3-aminoaspartic acid derivative. acs.orgnih.gov

Table 1: Influence of Reaction Conditions on the Oxidative Dimerization of this compound tert-butyl ester Enolate acs.org
BaseSolventYield (%)Diastereomeric Ratio (threo:erythro)
LDATHF8598:02
LDAEt₂O8085:15
LHMDSTHF8090:10
KHMDSTHF7595:05

Stereoselective Alkylation of Peptides and Dipeptides

Beyond the synthesis of single amino acids, this compound serves as a crucial protecting group for the N-terminus of peptides, enabling the stereoselective alkylation of the N-terminal glycine residue. This strategy allows for chirality to be introduced or influenced by a pre-existing chiral center within the peptide, a process known as diastereoselective synthesis.

A key example involves the diastereoselective benzylation of the N-(diphenylmethylidene) protected dipeptide, Gly-L-Phe tert-butyl ester. jst.go.jp In this system, the existing L-phenylalanine residue acts as an internal chiral source, directing the incoming benzyl group to one of the prochiral faces of the glycine enolate. The choice of catalyst for this phase-transfer-catalyzed reaction is critical in controlling the degree and sense of diastereoselectivity. jst.go.jp

Initial studies using a simple achiral phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) resulted in very low diastereoselectivity. jst.go.jp However, the introduction of complex chiral phase-transfer catalysts, such as those derived from binaphthyl structures, significantly influences the stereochemical outcome. Interestingly, the mismatched and matched pairing of catalyst and substrate chirality is evident. For example, using the (S,S)-configured catalyst resulted in the DL-dipeptide as the major product, whereas the (R,R)-catalyst, considered a mismatched pairing for this substrate, yielded the LL-dipeptide but with lower selectivity. jst.go.jp This demonstrates the profound impact of the external chiral catalyst on the diastereofacial differentiation of the peptide enolate. jst.go.jp

Table 2: Diastereoselective Benzylation of N-(Diphenylmethylidene)glycyl-L-phenylalanine tert-butyl ester jst.go.jp
CatalystMajor Product DiastereomerDiastereomeric Excess (% de)
Tetrabutylammonium Bromide (TBAB)-8
(S,S)-2cDL-1955
(R,R)-2cLL-1920

Applications in the Synthesis of Complex Chiral Molecules and Natural Products

Enantioselective Synthesis of Diverse α-Amino Acids and Analogues

The alkylation of N-(diphenylmethylidene)glycine esters under phase-transfer catalysis (PTC) is a powerful and widely used method for the asymmetric synthesis of α-amino acids. jst.go.jpacs.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, create a chiral environment that directs the approach of electrophiles to the glycine (B1666218) enolate, resulting in high enantioselectivity. organic-chemistry.orgacs.org

The asymmetric alkylation of this compound tert-butyl ester using chiral phase-transfer catalysts provides a practical route to a diverse range of both natural and unnatural α-amino acids. nih.gov The reaction's versatility is demonstrated by the successful use of various alkyl halides as electrophiles. organic-chemistry.org After the alkylation step, acidic hydrolysis removes the protecting groups to yield the desired α-amino acid. organic-chemistry.org This method is particularly valuable as it allows for the synthesis of α-amino acids that are not easily accessible through enzymatic processes. iupac.org

Research has shown that catalyst structure, solvent, and temperature significantly impact the reaction's efficiency and stereoselectivity. organic-chemistry.org For instance, N-benzimidazolemethyl cinchonine (B1669041) quaternary ammonium (B1175870) salt has proven to be a highly effective catalyst, affording products with excellent yields and enantiomeric excess. organic-chemistry.org

Table 1: Asymmetric Alkylation of this compound tert-butyl Ester with Various Electrophiles

ElectrophileCatalystYield (%)ee (%)Reference
Benzyl (B1604629) bromide(S,S)-1a7673 (R) iupac.org
Benzyl bromide(S)-18a8587 (R) iupac.org
Benzyl bromideN-benzimidazolemethyl cinchonine quaternary ammonium salt (1b)82-9294-99 organic-chemistry.org
Various Alkyl HalidesCinchona-functionalized crown ether-strapped calix chemimpex.comarene (VII)up to ~98up to 99.9 acs.org

The synthesis of α,α-dialkyl-α-amino acids, which are important for creating conformationally constrained peptides and as enzyme inhibitors, can be achieved using this compound derivatives. mdpi.com One strategy involves a one-pot, asymmetric double alkylation of the corresponding aldimine Schiff base using a chiral phase-transfer catalyst. jst.go.jp Alternatively, the mono-alkylation of an aldimine Schiff base derived from an α-alkyl-α-amino acid can also yield the desired α,α-dialkylated products. jst.go.jp High catalytic performance has been observed with specifically designed N-spiro, chiral phase-transfer catalysts. nih.gov

Table 2: Asymmetric Synthesis of α,α-Dialkyl-α-Amino Acids

Starting MaterialAlkylating AgentCatalyst TypeProductReference
Aldimine Schiff base of glycineTwo different alkyl halidesN-spiro chiral phase-transfer catalystα,α-Dialkyl-α-amino acid jst.go.jp
Aldimine Schiff base of α-alkyl-α-amino acidAlkyl halideChiral phase-transfer catalystα,α-Dialkyl-α-amino acid jst.go.jpnih.gov

β-Hydroxy-α-amino acids are crucial components of numerous biologically active molecules, including antibiotics like vancomycin (B549263). nih.govacs.org The direct catalytic asymmetric aldol (B89426) reaction between this compound esters and aldehydes is a straightforward method for their synthesis. nih.govacs.org This reaction constructs the 1,2-aminoalcohol functionality while forming a new carbon-carbon bond. nih.govacs.org

Initial attempts using cinchoninium chloride phase-transfer catalysts resulted in low diastereoselectivities. nih.govacs.org However, significant breakthroughs were achieved with the development of N-spiro, binaphthyl-based ammonium catalysts and zinc-ProPhenol catalyst systems, which provide high yields and excellent diastereo- and enantioselectivity, typically favoring the syn-adduct. nih.govnih.gov

Table 3: Asymmetric Aldol Reaction of this compound Esters with Aldehydes

Glycine DerivativeAldehydeCatalyst SystemYield (%)Diastereomeric Ratio (syn:anti)ee (%) (syn isomer)Reference
N-(Diphenylmethylene)glycine tert-butyl esterIsobutyraldehyde (B47883)Not specifiedup to 87High91
N-(Diphenylmethylene)glycine methyl ester2-Ethyl-butyraldehydeZinc-ProPhenol (L1)452.7:177 nih.gov
N-(Diphenylmethylene)glycine methyl esterAldehyde with diethyl ketal at α-carbonZinc-ProPhenol86N/A95 nih.govacs.org
N-(Diphenylmethylene)glycine tert-butyl ester3-Phenylpropanal(R,R)-1f (chiral quaternary ammonium salt)761:3.391 (anti isomer) iupac.org

α,β-Diamino acids are fundamental residues in many biologically active natural products and drugs, such as the antitumor agent (-)-agelastatin A. temple.edu The Mannich-type reaction of N-(diphenylmethylene)glycine ester enolates with N-sulfinylimines is a key strategy for synthesizing these compounds. temple.eduacs.org

A remarkable feature of this reaction is the ability to selectively control the formation of either syn- or anti-2,3-diamino esters by manipulating the reaction conditions. The addition of water to the reaction mixture has been shown to switch the diastereoselectivity from syn to anti. temple.eduacs.org In the absence of water, using an excess of the lithium enolate of N-(diphenylmethylene)glycine ethyl ester leads to the syn-diamino esters with high selectivity. temple.edu Conversely, performing the reaction in the presence of water affords the anti-isomers. temple.eduacs.org The base used for enolate formation, such as LDA versus LiHMDS, also significantly influences the anti-/syn-diastereoselectivity. nih.govresearchgate.net

Table 4: Diastereoselective Synthesis of α,β-Diamino Esters

Glycine Derivative EnolateImine PartnerSolvent/AdditiveDiastereoselectivity (syn:anti)ProductReference
Lithium enolate of N-(diphenylmethylene)glycine ethyl esterSulfiniminesAnhydrous THF>25:1syn-2,3-Diamino ester temple.edu
Lithium enolate of N-(diphenylmethylene)glycine ethyl esterSulfiniminesTHF-H₂ON/Aanti-2,3-Diamino ester temple.eduacs.org
N-(diphenylmethylene) glycine ester enolateChiral α-chloro-N-p-toluenesulfinylimineLDA or LiHMDSBase-dependentγ-chloro-α,β-diamino acid derivative nih.govresearchgate.net

α,β-Dehydroamino acids are valuable synthetic intermediates and are found in some natural products. chemrxiv.org An efficient synthesis of α,β-dehydroamino acid derivatives has been reported through the reaction of N-(diphenylmethylene)glycinates with appropriate coupling partners. thieme-connect.com One established method is the Horner-Wadsworth-Emmons reaction using N-acyl-2-(dialkyloxyphosphinyl)-glycine esters, which can be derived from glycine. chemrxiv.org Another approach involves the Wittig reaction of the ethyl ester of N-acetyl-2-dimethyl phosphonato glycine with aldehydes to produce dehydroamino acid derivatives. mdpi.com

Enantiopure α,β-Diamino Esters (Syn- and Anti-Stereoisomers)

Precursors to Biologically Active Compounds and Natural Product Architectures

The utility of N-(diphenylmethylene)glycine extends to the total synthesis of complex, biologically active natural products. The chiral amino acid derivatives synthesized using this reagent serve as crucial building blocks for larger molecular architectures.

For example, this methodology has been applied to the synthesis of intermediates for (-)-quinocarcin. The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with complex electrophiles provides access to the unnatural amino acids that form the core of such molecules. Furthermore, the synthesis of the anti-tumor antibiotic (-)-agelastatin A has utilized an enantiopure diamino ester derived from a Mannich reaction involving a N-(diphenylmethylene)glycine derivative. temple.edu More recently, a total synthesis of the neurotoxin (–)-caramboxin was achieved, featuring a key asymmetric phase-transfer alkylation of N-(diphenylmethylene)-glycine tert-butyl ester. thieme-connect.com It has also been used in the synthesis of isoxazole (B147169) tethered quinone-amino acid hybrids. nih.gov The versatility of N-(diphenylmethylene)glycine as a glycine precursor is fundamental to accessing these complex structures with high stereochemical control. fitness-world-nutrition.com

L-Dopa and Related Amino Acid Derivatives

The synthesis of L-Dopa (3,4-dihydroxy-L-phenylalanine), a crucial medication for Parkinson's disease, represents a classic application of this compound derivatives. The O'Donnell amino acid synthesis method utilizes the tert-butyl ester of this compound for the asymmetric synthesis of α-amino acids. organic-chemistry.org This process typically involves the alkylation of the glycine imine under phase-transfer catalysis (PTC) conditions. organic-chemistry.org

In this context, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, facilitates the enantioselective alkylation of the glycine Schiff base. organic-chemistry.orgnih.gov The bulky tert-butyl ester group on the glycine derivative enhances stereoselectivity by limiting conformational flexibility, leading to high enantiomeric excess (ee). For instance, the synthesis of L-Dopa derivatives using this method has achieved an enantiomeric excess of 98%. A specific route involves the chiral catalytic phase-transfer alkylation of 2-(2-Fluoro-4,5-dimethoxybenzyl)-N-(diphenylmethylene) glycine tert-butyl ester, which is then hydrolyzed to produce 6-fluoro-L-DOPA. researchgate.net This method has been adapted for the production of radiolabeled [¹⁸F]Fluoro-L-DOPA for PET/CT imaging, highlighting its significance in medicinal chemistry. nih.govsnmjournals.org The use of Oppolzer's sultam as a chiral auxiliary attached to the N-(diphenylmethylene)glycine core has also been employed for the diastereoselective alkylation to create enantiopure L-DOPA analogues. cnr.it

Cryptophycin Precursors

Cryptophycins are potent macrocyclic depsipeptides with significant anti-cancer properties. beilstein-journals.orgnih.gov The synthesis of key precursors for these complex molecules has been effectively achieved using this compound tert-butyl ester. A critical step in forming the "unit B" precursor, a modified D-tyrosine derivative, involves a phase-transfer catalyst (PTC) mediated asymmetric alkylation. beilstein-journals.org

This reaction employs a cinchonine-derived chiral catalyst to direct the alkylation of the glycine imine. beilstein-journals.org The process, conducted at 0°C in a toluene/CHCl₃ solvent system with 50% potassium hydroxide (B78521), results in the desired product with a high yield (87%) and excellent enantioselectivity (96% ee). beilstein-journals.orgresearchgate.net Following the alkylation, the diphenylmethylene protecting group is removed with a mild acid, such as 15% citric acid, to yield the free amino group, which is then reprotected for subsequent steps in the total synthesis of cryptophycin. beilstein-journals.orgresearchgate.net

Nanaomycin D Derivatives

This compound tert-butyl ester is also a key reagent in the synthesis of derivatives of Nanaomycin D, a member of the pyranonaphthoquinone family of antibiotics. While specific details on the synthetic route are proprietary, research indicates its pivotal role in achieving high-yield syntheses (85%) of these derivatives. The methodology likely involves a Hauser-Kraus annulation or a related conjugate addition strategy where the glycine imine acts as a nucleophile. acs.org

Macrolactam Portions of Ansamycin (B12435341) Antibiotics

The ansamycin antibiotics are a class of macrolactams possessing significant antibacterial and antitumor activities. The construction of the complex macrolactam framework often involves this compound esters. For example, in the synthesis of (+)-thiazinotrienomycin E, an this compound ethyl ester derivative is utilized. sigmaaldrich.com The aryl fluorine on a separate building block acts as a leaving group early in the synthesis, which is later coupled with the glycine-derived fragment to construct the macrolactam portion of the antibiotic. sigmaaldrich.com

Core Structures of Telaprevir and L-Pyrrolysine

This compound has proven instrumental in the asymmetric synthesis of the core structures of both the antiviral drug Telaprevir and the 22nd genetically encoded amino acid, L-Pyrrolysine. researchgate.netresearchgate.netnih.gov

Telaprevir , an inhibitor of the hepatitis C virus protease, contains a complex bicyclic amino acid core. researchgate.netnih.gov The efficient asymmetric synthesis of this core is accomplished via a phase-transfer catalyzed stereoselective conjugate addition of N-(diphenylmethylene)glycine tert-butyl ester to cyclopent-1-enecarbaldehyde. researchgate.netresearchgate.net This key reaction, which can be performed on a gram scale, sets the required stereochemistry for the bicyclic proline structure central to Telaprevir's activity. researchgate.net

L-Pyrrolysine is a unique amino acid found in some archaea and bacteria. wikipedia.orgacs.org Its chemical synthesis has been achieved through a strategy involving the Michael addition of a glycine enolate equivalent. nih.govnih.gov In one approach, a calcium ion-promoted conjugate addition of an N-imidoyl glycine derivative to methyl crotonate yielded the pyrroline (B1223166) precursor with 92% yield and 99% enantiomeric excess. nih.gov This step establishes the crucial stereocenters of the pyrroline ring. nih.gov Subsequent hydrolysis of the imine and further transformations lead to the final L-pyrrolysine structure. nih.gov

Cyclic Amino Acid Derivatives (e.g., Substituted Prolines, Tetrahydroisoquinolines)

The versatility of this compound extends to the synthesis of various cyclic amino acid derivatives.

Substituted Prolines: Catalytic, enantioselective synthesis of trans-3-substituted prolines is achieved through a chiral phase-transfer-catalyzed asymmetric conjugate addition of an N-(diphenylmethylene)glycine ester to α,β-unsaturated aldehydes. researchgate.netresearchgate.net This method provides access to a range of 3-substituted prolines with high enantioselectivity. researchgate.net Similarly, 4-substituted prolines can be synthesized in a few steps starting from the glycine Schiff base. acs.orgacs.org Phase-transfer catalysis allows access to either enantiomeric series, and the stereochemistry at the 4-position can be controlled by the choice of hydrogenation conditions. acs.orgacs.org

Tetrahydroisoquinolines: While direct synthesis of tetrahydroisoquinolines from this compound is less commonly detailed, the underlying chemistry of alkylation and cyclization is applicable. The glycine enolate can be alkylated with appropriate benzyl halide derivatives, and subsequent intramolecular reactions can lead to the formation of the tetrahydroisoquinoline ring system.

Nitrogen Heterocycles (e.g., Pyrrolidines, Piperidinones, Indolizidines)

This compound derivatives are fundamental starting materials for a variety of nitrogen heterocycles.

Pyrrolidines: The synthesis of pyrrolidine (B122466) derivatives can be achieved through various pathways, including the Michael addition of the glycine Schiff base to suitable acceptors, followed by cyclization. researchgate.net For example, addition to enones can lead to 5-substituted proline derivatives, which are functionalized pyrrolidines. acs.org

Piperidinones and Pyrrolidines via Mannich-type Reactions: The asymmetric synthesis of γ-chloro-α,β-diaminoacylpyrrolidines and -piperidines has been accomplished through highly diastereoselective Mannich-type reactions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This involves the addition of N-(diphenylmethylene)glycinamides across chiral α-chloro-N-sulfinylimines. beilstein-journals.orgnih.gov The stereochemical outcome of the addition can be influenced by the choice of base and the specific glycine derivative used (ester vs. amide). beilstein-journals.org

Indolizidines: Indolizidines are bicyclic alkaloids with a bridgehead nitrogen atom. beilstein-journals.org The synthesis of indolizidine precursors can involve the reaction of the lithium enolate of N-(diphenylmethylene)glycine ethyl ester with sulfinimines. researchgate.net These reactions can lead to diamino esters which are precursors for cyclization into the indolizidine core structure. researchgate.netacs.org

Data Tables

Table 1: Application Highlights of this compound Derivatives

Target Molecule/Class Key Reaction Type Specific Derivative Used Reported Yield/Selectivity Reference(s)
L-Dopa Derivatives Asymmetric Phase-Transfer Alkylation tert-Butyl Ester 98% ee
Cryptophycin Precursors Asymmetric Phase-Transfer Alkylation tert-Butyl Ester 87% yield, 96% ee beilstein-journals.orgresearchgate.net
Nanaomycin D Derivatives Conjugate Addition tert-Butyl Ester 85% yield
Telaprevir Core Asymmetric Conjugate Addition tert-Butyl Ester High stereoselectivity researchgate.netresearchgate.net
L-Pyrrolysine Precursors Michael Addition tert-Butyl Ester 92% yield, 99% ee nih.gov
Substituted Prolines Asymmetric Conjugate Addition Ester Good to high ee researchgate.netresearchgate.net

Table 2: Mentioned Compound Names

Compound Name
This compound
L-Dopa (3,4-dihydroxy-L-phenylalanine)
6-fluoro-L-DOPA
2-(2-Fluoro-4,5-dimethoxybenzyl)-N-(diphenylmethylene) glycine tert-butyl ester
Cryptophycin
Nanaomycin D
(+)-thiazinotrienomycin E
Telaprevir
L-Pyrrolysine
Methyl crotonate
Proline
Tetrahydroisoquinoline
Pyrrolidine
Piperidinone
Indolizidine
N-(diphenylmethylene)glycine tert-butyl ester
N-(diphenylmethylene)glycine ethyl ester
N-(diphenylmethylene)glycinamide
α-chloro-N-sulfinylimine

β-Lactams and Aziridine (B145994) Carboxylic Acid Derivatives

This compound esters serve as crucial precursors in the stereoselective synthesis of β-lactams and aziridine carboxylic acid derivatives, which are important structural motifs in many biologically active compounds.

The synthesis of β-lactams can be achieved through various methods, including the Staudinger [2+2] cycloaddition. In one such approach, a benzylidene-protected glycine ester reacts with a diazoketone in a photochemically induced Staudinger-type reaction to produce trans-substituted β-lactams. nih.gov Another powerful method is the ester enolate-imine cyclocondensation. nih.gov While direct use of this compound esters in this specific reaction is less common, related glycine derivatives highlight the utility of the glycinate (B8599266) core. For instance, chiral lithium enolates generated from N,N-bis(silyl)glycinates react with N-PMP-arylaldimines to yield trans-3-amino-β-lactams with high yield and excellent enantiopurity. nih.gov

The synthesis of aziridine carboxylic acid derivatives has been effectively demonstrated through Mannich-type reactions utilizing this compound esters. Research has shown that the reaction of the lithium enolate of this compound esters with a chiral α-chloro-N-p-toluenesulfinylimine leads to the formation of γ-chloro-α,β-diamino acid derivatives. psu.edu These intermediates are excellent building blocks that can undergo ring closure to furnish optically pure anti- and syn-β,γ-aziridino-α-amino esters. psu.edu The diastereoselectivity of this Mannich-type reaction is highly dependent on the choice of base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), which influences the formation of the glycine enolate. psu.eduresearchgate.net

Further studies have extended this methodology to N-(diphenylmethylidene)glycinamides for the asymmetric synthesis of new chiral γ-chloro-α,β-diaminocarboxylamide derivatives. beilstein-journals.org These products can be selectively deprotected and cyclized to yield N-sulfinyl-β,γ-aziridino-α-aminocarboxylamide derivatives. beilstein-journals.org

Hexahydropyrrolizine and Octahydroindolizine (B79230) Core Structures

The this compound scaffold is instrumental in the enantioselective one-pot synthesis of complex heterocyclic core structures like hexahydropyrrolizine and octahydroindolizine. These bicyclic alkaloids are present in numerous natural products. A key strategy involves the asymmetric conjugate addition of an this compound ester to an α,β-enone, catalyzed by a chiral phase-transfer catalyst. jst.go.jp

In a notable example, the reaction of this compound di(tert-butyl)methyl ester with ethyl vinyl ketone was optimized to produce the conjugate adduct with high yield and enantioselectivity. jst.go.jp The choice of catalyst and the presence of additives were found to be critical for the reaction's success. This adduct can then undergo a series of organocatalytic reactions in a one-pot sequence to form the desired bicyclic core structures. jst.go.jp

The process begins with the phase-transfer-catalyzed conjugate addition, followed by deprotection of the imine, intramolecular Mannich reaction, and subsequent reduction or reductive amination to yield the final hexahydropyrrolizine or octahydroindolizine structures. jst.go.jp

Table 1: Asymmetric Conjugate Addition of this compound Esters to α,β-Enones This table showcases the results of the asymmetric conjugate addition of this compound di(tert-butyl)methyl ester to ethyl vinyl ketone under various conditions, leading to the formation of a key intermediate for the synthesis of hexahydropyrrolizine and octahydroindolizine core structures.

CatalystBaseAdditive (10 mol%)SolventYield (%)Enantiomeric Excess (ee, %)
(S)-26aK₂CO₃NoneEtherLowLow
(S)-26bK₂CO₃CsClEther8494
Data sourced from a study on enantioselective organocatalytic synthesis. jst.go.jp

Role as a Versatile Chiral Building Block in Multistep Organic Synthesis

This compound and its esters are highly valued as versatile chiral building blocks in multistep organic synthesis, primarily functioning as a protected glycine equivalent. The diphenylmethylene group serves as an effective protecting group for the amine, while the ester moiety allows for the generation of a nucleophilic enolate. This combination enables a wide range of stereoselective transformations for the synthesis of non-proteinogenic α-amino acids and complex molecular architectures. researchgate.net

One of the most significant applications is in the asymmetric alkylation of its enolate under phase-transfer catalysis (PTC). jst.go.jp This method has been used to synthesize a variety of α-amino acids with high enantioselectivity. For instance, the benzylation of N-(diphenylmethylene)glycine tert-butyl ester using chiral cinchona alkaloid-derived phase-transfer catalysts can achieve high yields and enantiomeric excess. jst.go.jp

The utility of this building block extends to asymmetric conjugate additions. The phase-transfer catalyzed conjugate addition of this compound esters to α,β-unsaturated aldehydes has been employed to synthesize trans-3-substituted proline derivatives with high enantioselectivity. researchgate.net This methodology proved crucial in the efficient enantioselective synthesis of the core structure of Telaprevir, a significant biologically active compound. researchgate.net

Furthermore, this compound derivatives are effective nucleophiles in asymmetric aldol reactions for the synthesis of β-hydroxy-α-amino acids. jst.go.jp They also participate in Michael additions with acrylates, catalyzed by chiral guanidines, to quantitatively yield chiral glutamate (B1630785) precursors with very high enantiomeric excess. researchgate.net The relatively low acidity of the methylene (B1212753) group is a key factor, allowing for controlled deprotonation and subsequent reaction under either phase-transfer or organocatalytic conditions. jst.go.jpnih.gov This controlled reactivity makes it an indispensable tool for constructing stereogenic centers in the synthesis of complex natural products and pharmaceuticals.

Enolate Chemistry and Reactivity

The reactivity of this compound is primarily harnessed through the deprotonation of the α-carbon to form a nucleophilic enolate. The generation, characterization, and the factors influencing the stereochemistry of this key intermediate are crucial for its successful application in carbon-carbon bond-forming reactions.

Generation and Characterization of Glycine Schiff Base Enolates

The generation of the enolate of this compound esters or amides is typically achieved by treatment with a strong, non-nucleophilic base. Commonly employed bases include lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C). sciengine.comnih.gov The benzophenone (B1666685) imine group serves a dual purpose: it protects the amino group and activates the α-protons, facilitating their abstraction to form the enolate. iu.edu

Upon deprotonation, a lithium enolate is formed. For N-(diphenylmethylene)glycinamides, the resulting monosubstituted tertiary amide enolates are proposed to exist predominantly in the Z-geometry. This preference is attributed to the minimization of A(1,3) (allylic) strain and stabilization through chelation of the lithium cation between the enolate oxygen and the imine nitrogen. researchgate.net This defined geometry is critical for predictable stereochemical outcomes in subsequent reactions. The enolate of N-(diphenylmethylene)glycine ethyl ester is also widely considered to adopt a (Z)-geometry due to intramolecular chelation of the lithium ion. harvard.edu

Characterization of these transient enolates can be challenging. However, their formation and reactivity are well-documented through trapping experiments with various electrophiles. researchgate.net Spectroscopic data for the enolate itself is limited, but NMR spectroscopy (¹H and ¹³C) of the final products provides definitive evidence of the enolate's intermediacy and its stereoselective reactions. sciengine.comwiley-vch.decore.ac.uk For instance, the diastereomeric ratio of products obtained from reactions of the enolate can be determined by analyzing the NMR spectra of the crude reaction mixture. nih.gov

Factors Influencing Enolate Stereochemistry and Selectivity

The stereochemical course of reactions involving the enolate of this compound is highly dependent on several factors, including the choice of solvent, base, and the presence of additives or chiral catalysts.

Solvent Effects: The solvent can significantly influence the aggregation state and reactivity of the lithium enolate, thereby affecting stereoselectivity. Toluene is often a suitable solvent for achieving high conversion and stereoselectivity in certain reactions. rsc.org

Base and Counterion Effects: The choice of base (e.g., LDA vs. LiHMDS) can influence the geometry of the enolate and, consequently, the diastereoselectivity of the subsequent reaction. researchgate.net The nature of the counterion is also critical. For example, the chelating ability of the lithium counterion plays a crucial role in determining the enolate geometry and the stereochemical outcome of the reaction. researchgate.net

Water Content: The presence of even stoichiometric amounts of water can have a profound and sometimes unexpected effect on the stereoselectivity of reactions. For instance, in the addition of the lithium enolate of this compound ethyl ester to sulfinimines, anhydrous conditions favor the formation of syn-2,3-diamino esters, whereas the presence of water leads to the corresponding anti-diastereomers. nih.gov This has been attributed to factors that inhibit the retro-Mannich fragmentation in the presence of water. nih.gov

Phase-Transfer Catalysis: A powerful strategy for controlling the stereochemistry of alkylation reactions of this compound esters involves the use of phase-transfer catalysis (PTC). rsc.org In this biphasic system (e.g., toluene/water), a base like potassium hydroxide deprotonates the glycine Schiff base at the interface. rsc.org The resulting enolate anion is then shuttled into the organic phase by a chiral quaternary ammonium salt, often derived from Cinchona alkaloids. rsc.orgrsc.org The chiral catalyst creates a chiral environment around the enolate, directing the approach of the electrophile to one of the enolate's diastereotopic faces, thus inducing high enantioselectivity. rsc.org

Chiral Recognition and Asymmetric Induction

The ability to achieve high levels of stereocontrol in reactions of this compound enolates relies on effective chiral recognition between the substrate and a chiral entity, typically a catalyst or an auxiliary.

Models for Chiral Catalyst-Substrate Interactions in Asymmetric Transformations

In phase-transfer catalyzed alkylations, the chiral quaternary ammonium catalyst forms a tight ion pair with the glycine enolate. The stereochemical outcome is dictated by the specific non-covalent interactions within this complex. Computational simulations and NOE correlation studies have been employed to model these interactions. rsc.org These studies suggest that the enolate binds to a specific face of the catalyst, often the less sterically hindered face, and the bulky substituents on the catalyst then shield one of the enolate's prochiral faces, allowing the electrophile to attack from the more accessible side. rsc.org The proposed models often involve a combination of electrostatic interactions (ion pairing) and steric hindrance to explain the observed enantioselectivity. researchgate.net

For dimeric cinchona ammonium salt catalysts, a dual function has been proposed where one quinuclidinium unit acts as the phase-transfer agent while the other acts as a steric blocking group, enhancing the stereoselectivity of the enolate complex. rsc.org The structure of the catalyst, including the linker between the cinchona units, plays a crucial role in creating a well-defined chiral pocket. rsc.org

Diastereofacial Differentiation in Alkylation and Aldol Processes

The principle of diastereofacial differentiation is central to achieving stereoselectivity in reactions of this compound enolates.

Alkylation Reactions: In asymmetric alkylations using chiral phase-transfer catalysts, the catalyst effectively differentiates the two faces (si and re) of the planar enolate. The chiral environment created by the catalyst makes the two faces diastereotopic, leading to a preferential attack of the electrophile on one face over the other. rsc.org The efficiency of this differentiation depends on the rigidity of the catalyst-enolate complex and the degree of steric and electronic discrimination provided by the chiral catalyst.

Aldol Reactions: In aldol reactions, the stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which involves a chair-like six-membered transition state. The geometry of the enolate (E or Z) directly translates into the relative stereochemistry (anti or syn) of the resulting β-hydroxy-α-amino ester product. A Z-enolate typically leads to the syn-aldol adduct, while an E-enolate gives the anti-adduct. acs.org By controlling the enolate geometry through the choice of base and reaction conditions, the diastereoselectivity of the aldol reaction can be controlled. When a chiral catalyst is employed, it further influences the reaction by favoring one of the two possible diastereomeric chair-like transition states, leading to an enantioenriched product.

Computational Chemistry Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the mechanisms and origins of stereoselectivity in reactions involving this compound enolates. researchgate.netacs.orgias.ac.innih.gov

DFT calculations have been used to:

Model Transition States: Researchers have modeled the transition states of key steps, such as the carbon-carbon bond formation in alkylation and aldol reactions. rsc.orgresearchgate.net These models help to understand the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that stabilize one transition state over another, thereby explaining the observed stereoselectivity.

Investigate Catalyst-Substrate Interactions: Computational studies have provided detailed insights into the binding of the glycine enolate to chiral catalysts. rsc.orgresearchgate.net For example, DFT has been used to model the complex between the glycinate enolate and cinchonidinium phase-transfer catalysts, revealing that the stereoselectivity arises from interactions in the transition state rather than the ground state. researchgate.net

Elucidate the Role of Solvents and Additives: The influence of solvent molecules and additives like water or lithium chloride on the reaction mechanism and stereochemical outcome has been investigated computationally. harvard.eduacs.org These studies can rationalize experimental observations, such as the dramatic switch in diastereoselectivity in the presence of water. nih.govacs.org

Predict Enolate Geometry: The preferred geometry (E or Z) of the enolate under different conditions (e.g., different bases) has been studied computationally, which is crucial for predicting the stereochemical outcome of subsequent reactions. researchgate.net

These computational investigations complement experimental findings, providing a deeper, molecular-level understanding of the factors that govern the reactivity and stereoselectivity of this compound enolates.

Mechanistic Studies and Stereochemical Control Principles

Mechanistic Pathways and Key Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for dissecting the complex reaction mechanisms involving N-(Diphenylmethylidene)glycine and its derivatives. These computational studies provide detailed descriptions of transition state geometries, intermediates, and the energetic landscapes of reaction pathways, offering insights that are often difficult to obtain through experimental means alone. abu.edu.ngnih.gov DFT calculations are particularly valuable for understanding the origins of stereoselectivity in asymmetric reactions. nih.govacs.org

A notable application of DFT is in the study of the enantioselective Michael addition of glycinate (B8599266) imines to acrylates, a key reaction for synthesizing unnatural amino acids. acs.org In a study combining experimental kinetic isotope effects (KIEs) with DFT calculations, the mechanism of the Michael addition of a glycine (B1666218) imine to benzyl (B1604629) acrylate, catalyzed by a chiral cyclopropenimine, was investigated. nih.govacs.org The calculations, performed using the B3LYP/6-31G* method, were crucial in identifying the rate-limiting step as the carbon-carbon bond formation and in elucidating the factors that control enantioselectivity. acs.org

The theoretical models identified an unusual intramolecular C-H···O interaction as a critical element for organizing the transition state. acs.org This noncovalent interaction helps to stabilize the favored transition state, leading to the high enantiomeric excess observed experimentally. DFT calculations were used to evaluate twelve possible binding modes of the catalyst-enolate complex, with frequency calculations confirming that the identified transition structures corresponded to the C-C bond formation. acs.org

Similarly, DFT has been employed to understand the mechanism of rhodium (II)/chiral guanidine (B92328) co-catalyzed asymmetric N-H bond insertion of benzophenone (B1666685) imine with an α-diazoester. rsc.org These calculations, using the B3LYP-D3(BJ) functional, revealed a multi-step mechanism. rsc.org The process begins with the Rh(II) catalyst promoting the formation of a highly active Rh-carbene species, which then generates an enol/ylide intermediate. rsc.org The crucial enantioselective step is a proton shift facilitated by the chiral guanidinium, which acts as a proton shuttle within a hydrogen-bonding network. rsc.org The computational analysis successfully explained the "enantiodivergent phenomenon" observed in experiments, attributing it to steric repulsion between the catalyst and the enolate ion's substituent groups. rsc.org

The table below summarizes key energetic data from a DFT study on the reaction between a glycine Schiff base and formaldehyde (B43269), illustrating how computational chemistry quantifies the reaction pathway. abu.edu.ng

SpeciesDescriptionStandard Heat of Formation (kJ/mol)Relative Energy (kJ/mol)
Reactants Glycine + Formaldehyde-425.80
TS1 First Transition State-227.0+198.8
INT Intermediate-425.80
TS2 Second Transition State-254.1+171.7
Products Schiff Base + Water-425.80
This table is generated based on data reported for the reaction of glycine and formaldehyde, serving as a model for Schiff base formation mechanisms. abu.edu.ng

Furthermore, DFT calculations at the M06-L-D3/6-311+G(d,p) level have been used to investigate the Csp³–H functionalization of glycine derivatives. rsc.org These studies map out complex reaction networks involving multiple potential pathways, including Diels-Alder additions and radical-mediated sequences, providing a theoretical framework for understanding product formation. rsc.org

These examples underscore the indispensable role of DFT in modern mechanistic organic chemistry. By providing a molecular-level picture of the transition states, these studies not only explain experimental outcomes like stereoselectivity but also guide the rational design of new catalysts and reactions involving this compound and related Schiff bases. nih.govrsc.org

Research on Derivatives of N Diphenylmethylidene Glycine

Other N-Protected Glycine (B1666218) Derivatives in Asymmetric Synthesis

While N-(diphenylmethylidene)glycine esters are highly effective, other N-protected glycine derivatives are also employed in asymmetric synthesis, each with distinct characteristics. Commonly used protecting groups include tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and p-methoxyphenyl (PMP). jst.go.jpnih.gov

The choice of the N-protecting group can influence the outcome of stereoselective reactions. In the asymmetric synthesis of α-amino acids, electrophilic alkylation of chiral glycine enolate equivalents is a common strategy. renyi.hu For instance, chiral oxazolidinone derivatives of glycine, developed by Seebach and Evans, serve as effective templates for diastereoselective alkylations. renyi.hu

A study described a manganese(IV) oxide-mediated oxidation for preparing α-imino carboxylic acid derivatives from N-p-methoxyphenyl (PMP)-protected glycine precursors. jst.go.jp This method avoids the use of unstable glyoxylic acid derivatives. When these novel N-PMP-protected α-imino imides were used in an asymmetric Mannich reaction with a 1,3-dicarbonyl compound, they showed improved chemical yield and stereoselectivity compared to the conventional α-imino ethyl ester substrate. jst.go.jp

In the realm of catalytic asymmetric C(sp3)-H functionalization, glycine derivatives with directing groups are often used. For example, N-aryl glycine derivatives, including those with a PMP group, have been successfully used in copper-catalyzed C-H cyanoalkylation reactions. nih.gov Nickel-catalyzed enantioconvergent cross-couplings have been developed for racemic α-bromo amino acid esters protected with various groups on the nitrogen, including Boc, Cbz, and tosyl groups, demonstrating the versatility of different protecting strategies. nih.gov

The N-(diphenylmethylidene) group offers the specific advantage of activating the α-proton for enolization under relatively mild basic conditions, such as in phase-transfer catalysis, which is a key feature of its widespread use in the asymmetric synthesis of α-amino acids. iupac.orgjst.go.jp Other protecting groups may require stronger bases or different activation methods to achieve similar reactivity.

Isotopically Enriched this compound Derivatives

Isotopically enriched this compound derivatives are powerful tools for synthesizing stable isotope-labeled α-amino acids. nih.gov These labeled amino acids are invaluable for a range of applications, particularly in elucidating biosynthetic pathways and for molecular labeling in structural biology studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The O'Donnell method, which involves the asymmetric alkylation of this compound tert-butyl ester, is a cornerstone for this application. nih.gov By using an isotopically labeled alkylating agent, the isotope (e.g., ¹³C or ²H) can be precisely incorporated into the side chain of the resulting amino acid. For instance, alkylation with an isotopically labeled methyl halide can produce alanine (B10760859) derivatives with ¹³C-labeled methyl groups. Subsequent deprotection yields the free, chirally pure, and isotopically labeled amino acid.

Furthermore, the glycine scaffold itself can be synthesized from isotopically enriched starting materials. Simple precursors like ¹⁵NH₄Cl, ¹³C-labeled formaldehyde (B43269) (HCHO), and K¹³CN can be used to prepare glycine that is enriched with ¹⁵N or ¹³C at the α-carbon or the carboxyl group. nih.gov This enriched glycine can then be converted into this compound tert-butyl ester, which serves as a universal precursor for a wide variety of labeled L-α-amino acids through stereoselective alkylation. nih.gov

This strategy provides site-directed access to stable isotopes (²H, ¹³C, ¹⁵N) in any position of the genetically encoded amino acids. nih.gov For example, the synthesis of L-histidine labeled with ¹³C at the C2' position of the imidazole (B134444) ring was achieved by alkylating N-(diphenylmethylene)glycine tert-butyl ester with a ¹³C-labeled chloromethylimidazole derivative under phase-transfer conditions. mdpi.com These labeled molecules allow researchers to trace the metabolic fate of atoms through complex biological pathways and to probe protein structure and dynamics with high precision. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.